molecular formula C17H14O5 B2800538 7-Hydroxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one CAS No. 302902-32-5

7-Hydroxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one

Cat. No. B2800538
CAS RN: 302902-32-5
M. Wt: 298.294
InChI Key: ALQXAOJNDYLECZ-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one is a chemical compound with the molecular formula C16H12O5 . It has an average mass of 284.263 Da and a monoisotopic mass of 284.068481 Da .


Molecular Structure Analysis

The molecular structure of 7-Hydroxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one consists of a chromen-4-one core with a methoxyphenoxy group at the 3-position and a hydroxy group at the 7-position . The molecule has 5 hydrogen bond acceptors and 1 hydrogen bond donor .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 467.0±45.0 °C at 760 mmHg, and a flash point of 176.6±22.2 °C . It has a molar refractivity of 74.6±0.3 cm3 and a molar volume of 207.0±3.0 cm3 . The compound has a polar surface area of 65 Å2 and a polarizability of 29.6±0.5 10-24 cm3 .

Scientific Research Applications

Chemical Structure and Interactions

Research has highlighted the importance of intramolecular and intermolecular hydrogen bonding in the behavior of compounds similar to 7-Hydroxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one. For instance, Zheng et al. (2006) explored the formation and dissociation of intra-intermolecular hydrogen-bonded solute-solvent complexes, demonstrating the intricate balance between intramolecular hydrogen bonds and their interaction with solvent molecules, which could be relevant to understanding the solubility and reactivity of similar compounds in various solvents Zheng et al., 2006.

Synthetic Pathways and Derivatives

Research on the synthetic pathways of compounds closely related to this compound has uncovered methods for creating various derivatives with potential applications. Nicolaides et al. (1993) reported on the thermal reactions of 7-Methoxyimino-4-methylchromene-2,8-dione with aromatic compounds, leading to the synthesis of oxazolocoumarins and other derivatives. These findings may inform the synthesis of novel compounds with specific properties for further research Nicolaides et al., 1993.

Potential Biological Applications

While specific studies on the biological applications of this compound are not directly mentioned, research on structurally related compounds suggests potential areas of interest. For example, the study of polyketides with antimicrobial activity from the solid culture of an endolichenic fungus by Wang et al. (2012) indicates the interest in discovering natural products with unique structures for antimicrobial purposes. This suggests a possible avenue for investigating the biological activities of this compound and its derivatives Wang et al., 2012.

properties

IUPAC Name

7-hydroxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-10-17(22-14-6-4-3-5-13(14)20-2)16(19)12-8-7-11(18)9-15(12)21-10/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQXAOJNDYLECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)OC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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